2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a furan, a triazole, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially interact through pi stacking or other intermolecular forces .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. For example, the presence of multiple nitrogen atoms could potentially make this compound a base .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Compounds related to the chemical structure have been synthesized and investigated for their antimicrobial activities against a range of microorganisms. For example, derivatives of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide demonstrated significant activity against bacteria and fungi, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Turan-Zitouni et al., 2007).
Insecticidal Activities
- Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety, synthesized from precursors similar to the target compound, were evaluated for insecticidal activities against the cotton leafworm, Spodoptera littoralis, showcasing the potential of such compounds in agricultural applications (Fadda et al., 2017).
Anticancer Activities
- Antitumor Evaluation : Research has also been conducted on the synthesis and antitumor evaluation of compounds with structures related to the target molecule. Some studies have focused on the design and synthesis of novel benzimidazole–thiazole derivatives, showing promising anticancer activities against various cancer cell lines, highlighting the potential of such compounds in the development of new anticancer therapies (Nofal et al., 2014).
Synthesis of Novel Compounds
- Novel Compound Synthesis : The compound has been used as a precursor in the synthesis of a wide range of heterocyclic compounds, including those incorporating furan, triazole, and benzimidazole moieties. These synthesized compounds have been evaluated for various biological activities, demonstrating the versatility of the compound in medicinal chemistry and drug development (Mohareb & Gamaan, 2018).
Future Directions
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18(12-24-13-22-15-4-1-2-5-16(15)24)21-9-10-25-20(28)26(14-7-8-14)19(23-25)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZXQOWODQTANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C=NC4=CC=CC=C43)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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